4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one consists of a benzopyran core fused with a furan ring and a phenylbutoxy side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, including ring formation, alkylation, and condensation reactionsThe phenylbutoxy side chain is then attached using Friedel-Crafts alkylation or similar techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control. For example, the use of a catalyst like P-W 2 C@NC and solvents like DMF can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated products .
Scientific Research Applications
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives such as:
4-Hydroxy-2H-1-benzopyran-2-one: Known for its anticoagulant properties.
Benzopyran-4-one derivatives from Ganoderma applanatum: Known for their biological activities.
Psora 4: A potent inhibitor of the voltage-gated potassium channel Kv1.3.
Uniqueness
What sets 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one apart is its unique combination of a benzopyran core, furan ring, and phenylbutoxy side chain.
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(4-phenylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c22-21-14-19(23-10-5-4-8-15-6-2-1-3-7-15)17-12-16-9-11-24-18(16)13-20(17)25-21/h1-3,6-7,9,11-14H,4-5,8,10H2 |
InChI Key |
FNGFXWXIAKNNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
Origin of Product |
United States |
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